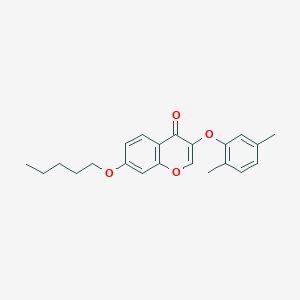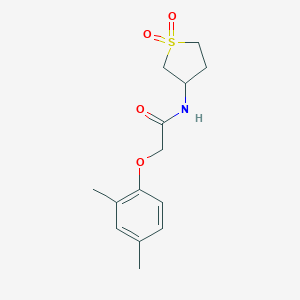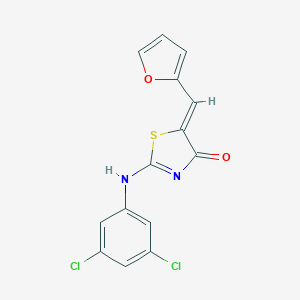
3-(2,5-dimethylphenoxy)-7-(pentyloxy)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-dimethylphenoxy)-7-(pentyloxy)-4H-chromen-4-one is a chemical compound that belongs to the class of flavonoids. This compound is also known as flavone-8-acetic acid (FAA) and has been extensively studied for its potential therapeutic applications in cancer treatment. The synthesis method of this compound involves the use of chemical reactions and has been optimized to obtain high yields. Scientific research has shown that FAA exhibits potent anti-tumor activity, and its mechanism of action involves the induction of tumor necrosis and inhibition of angiogenesis.
作用机制
The mechanism of action of FAA involves the induction of tumor necrosis and inhibition of angiogenesis. FAA has been found to activate the immune system and induce the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). These cytokines play a crucial role in the induction of tumor necrosis and the inhibition of angiogenesis. FAA has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. MMPs play a crucial role in tumor invasion and metastasis, and the inhibition of MMPs by FAA can prevent tumor growth and metastasis.
Biochemical and Physiological Effects:
FAA has been found to exhibit various biochemical and physiological effects in preclinical models of cancer. It has been found to induce tumor necrosis and inhibit angiogenesis, which are essential processes for tumor growth and metastasis. Additionally, FAA has been found to enhance the immune response against cancer cells and sensitize cancer cells to chemotherapy and radiation therapy. FAA has also been found to inhibit the activity of MMPs, which are enzymes involved in the degradation of extracellular matrix proteins. The inhibition of MMPs by FAA can prevent tumor growth and metastasis.
实验室实验的优点和局限性
The advantages of using FAA in lab experiments include its potent anti-tumor activity, its ability to enhance the immune response against cancer cells, and its ability to sensitize cancer cells to chemotherapy and radiation therapy. Additionally, FAA has been found to inhibit the activity of MMPs, which are enzymes involved in the degradation of extracellular matrix proteins. The inhibition of MMPs by FAA can prevent tumor growth and metastasis.
The limitations of using FAA in lab experiments include its toxicity and the need for optimization of the synthesis method to obtain high yields. Additionally, the mechanism of action of FAA is not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways.
未来方向
For the research on FAA include the optimization of the synthesis method to obtain high yields, the elucidation of its molecular targets and signaling pathways, and the development of more potent analogs with improved pharmacokinetic properties. Additionally, the combination of FAA with other anti-cancer agents such as chemotherapy and radiation therapy should be explored to enhance its therapeutic efficacy. The use of FAA in clinical trials for the treatment of cancer should also be investigated to determine its safety and efficacy in humans.
合成方法
The synthesis of 3-(2,5-dimethylphenoxy)-7-(pentyloxy)-4H-chromen-4-one involves the reaction of 2,5-dimethylphenol with pentyloxyacetic anhydride in the presence of a catalyst. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified using chromatography techniques. The yield of this reaction can be optimized by varying the reaction conditions such as temperature, reaction time, and the amount of catalyst used.
科学研究应用
FAA has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit potent anti-tumor activity in various preclinical models of cancer. FAA has been found to induce tumor necrosis and inhibit angiogenesis, which are essential processes for tumor growth and metastasis. Additionally, FAA has been found to enhance the immune response against cancer cells and sensitize cancer cells to chemotherapy and radiation therapy.
属性
分子式 |
C22H24O4 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC 名称 |
3-(2,5-dimethylphenoxy)-7-pentoxychromen-4-one |
InChI |
InChI=1S/C22H24O4/c1-4-5-6-11-24-17-9-10-18-20(13-17)25-14-21(22(18)23)26-19-12-15(2)7-8-16(19)3/h7-10,12-14H,4-6,11H2,1-3H3 |
InChI 键 |
HVJUWCMSYDCNFM-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=C(C=CC(=C3)C)C |
规范 SMILES |
CCCCCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=C(C=CC(=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B284622.png)
![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B284623.png)
![N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284624.png)
![N-cyclohexyl-N-methyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284626.png)
![N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284627.png)
![Ethyl 1-({[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)-3-piperidinecarboxylate](/img/structure/B284631.png)
![N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide](/img/structure/B284634.png)
![N-[(3,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B284636.png)
![2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol](/img/structure/B284640.png)
![2-benzyl-6-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B284641.png)
![(5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B284642.png)
![4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284644.png)

